

# Europium-154: A Comprehensive Technical Guide to its Natural and Artificial Sources

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## Compound of Interest

Compound Name: *Europium-154*

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the origins of **Europium-154** ( $^{154}\text{Eu}$ ), a radioisotope of significant interest in various scientific and technical fields. This document delineates its natural and artificial sources, presents quantitative data on its production and prevalence, details relevant experimental protocols, and provides visual representations of its formation and decay pathways.

## Introduction to Europium-154

**Europium-154** is a radioactive isotope of the lanthanide element europium, with a half-life of approximately 8.593 years. It decays primarily through beta emission to Gadolinium-154 ( $^{154}\text{Gd}$ ) and to a lesser extent via electron capture to Samarium-154 ( $^{154}\text{Sm}$ ). Its characteristic gamma-ray emissions make it a useful radioisotope for various applications, including as a calibration source for gamma-ray spectrometers. However, its presence as a long-lived impurity in other medically relevant radioisotopes, such as Samarium-153, necessitates a thorough understanding of its sources and characteristics.

## Sources of Europium-154

Contrary to primordial isotopes found in nature,  $^{154}\text{Eu}$  is not naturally present on Earth in any significant quantity. Its existence is almost entirely the result of anthropogenic activities and astrophysical processes.

## Natural Sources (Astrophysical)

The synthesis of heavy elements, including europium, occurs in extreme astrophysical environments. While not a terrestrial source, the natural origin of europium isotopes lies in:

- **Neutron Star Mergers and Supernovae:** The rapid neutron-capture process (r-process) that takes place during cataclysmic stellar events like the merger of neutron stars or certain types of supernovae is believed to be the primary mechanism for the formation of heavy elements like europium. These events eject newly synthesized elements into the interstellar medium, which eventually contribute to the formation of new stars and planetary systems.

## Artificial Sources

The primary sources of  $^{154}\text{Eu}$  are a direct consequence of nuclear technology and are found in controlled and uncontrolled nuclear processes.

- **Nuclear Fission:**  $^{154}\text{Eu}$  is produced as a fission product from the nuclear fission of heavy elements like uranium and plutonium in nuclear reactors.<sup>[1]</sup> Although its fission yield is relatively low compared to other fission products, its long half-life makes it a significant contributor to the long-term radioactivity of spent nuclear fuel and radioactive waste. The fission yield of  $^{154}\text{Eu}$  is dependent on the fissile nuclide and the energy of the neutrons inducing fission.
- **Neutron Activation:** A significant production pathway for  $^{154}\text{Eu}$  is through neutron capture by the stable isotope Europium-153 ( $^{153}\text{Eu}$ ).<sup>[2]</sup> Natural europium consists of two stable isotopes,  $^{151}\text{Eu}$  (47.8%) and  $^{153}\text{Eu}$  (52.2%). When materials containing europium are exposed to a neutron flux, such as in a nuclear reactor,  $^{153}\text{Eu}$  can absorb a neutron to become  $^{154}\text{Eu}$ . This process is particularly relevant in the context of nuclear reactor control rods, which sometimes contain europium for its high neutron absorption cross-section.<sup>[1]</sup>
- **Radioactive Fallout:** Trace amounts of  $^{154}\text{Eu}$  are present in the environment as a component of radioactive fallout from atmospheric nuclear weapons testing conducted in the mid-20th century.<sup>[1]</sup> These tests released a wide range of fission and activation products into the atmosphere, which were subsequently dispersed globally.
- **Spent Nuclear Fuel and Radioactive Waste:** As a product of both fission and neutron activation,  $^{154}\text{Eu}$  is a notable component of spent nuclear fuel discharged from nuclear power

plants.[1] It contributes to the overall radioactivity and heat generation of the waste and is a key nuclide of interest in the long-term management and disposal of high-level radioactive waste.

## Quantitative Data

The following tables summarize the key quantitative data related to the production and properties of **Europium-154**.

Table 1: Nuclear Properties of **Europium-154**

Property	Value
Half-life	8.593 years
Primary Decay Mode	Beta Emission (to $^{154}\text{Gd}$ )
Secondary Decay Mode	Electron Capture (to $^{154}\text{Sm}$ )
Beta Decay Energy (Max)	1.969 MeV
Electron Capture Decay Energy	0.717 MeV

Table 2: Cumulative Fission Yield of **Europium-154** (% per fission)

Fissile Nuclide	Neutron Energy	Fission Yield (%)
U-235	Thermal	1.937 x 10 <sup>-7</sup>
U-235	Fast	6.197 x 10 <sup>-8</sup>
U-235	High (14 MeV)	3.014 x 10 <sup>-4</sup>
U-238	Fast	8.253 x 10 <sup>-9</sup>
U-238	High (14 MeV)	1.952 x 10 <sup>-6</sup>
Pu-239	Thermal	2.800 x 10 <sup>-5</sup>
Pu-239	Fast	4.719 x 10 <sup>-5</sup>
Pu-239	High (14 MeV)	5.498 x 10 <sup>-3</sup>
Pu-241	Thermal	3.071 x 10 <sup>-7</sup>
Pu-241	Fast	1.259 x 10 <sup>-6</sup>

Data sourced from various nuclear data libraries.

Table 3: **Europium-154** in Environmental Samples

Source	Sample Type	Reported Activity/Concentration
Chernobyl Fallout (2000)	30-km Exclusion Zone Soil (upper 30 cm)	Total inventory: 1.4 x 10 <sup>13</sup> Bq[3]
Spent Nuclear Fuel (High Burnup BWR)	Fuel Rod	Present and measurable, used for burnup estimation[4]

Experimental Protocols

Radiochemical Separation of Europium from Samarium

This protocol is relevant for the purification of medical isotopes like <sup>153</sup>Sm from <sup>154</sup>Eu contamination.

Objective: To separate europium from samarium in an aqueous solution.

Principle: The method involves the selective reduction of Eu(III) to Eu(II) followed by solvent extraction. Sm(III) is preferentially extracted into an organic phase, leaving Eu(II) in the aqueous phase.

Materials:

- Aqueous feed solution containing Sm(III) and Eu(III)
- Zinc metal powder
- High concentration chloride or nitrate salt solution (e.g., 6 M  $\text{NH}_4\text{NO}_3$ )
- Quaternary ammonium ionic liquid (e.g., Aliquat 336 nitrate,  $[\text{A336}][\text{NO}_3]$ )
- Deionized water
- Hydrochloric acid or Nitric acid for pH adjustment
- ICP-OES or ICP-MS for concentration measurements

Procedure:

- Preparation of Aqueous Feed: Prepare an aqueous solution containing the mixture of samarium and europium. Adjust the acid concentration as required.
- Selective Reduction: Add zinc metal powder to the aqueous feed solution. The zinc will selectively reduce Eu(III) to Eu(II) while Sm remains in the +3 oxidation state. The presence of a high salt concentration enhances the reduction process.
- Solvent Extraction: a. Contact the aqueous phase with an equal volume of the undiluted ionic liquid  $[\text{A336}][\text{NO}_3]$ . b. Agitate the two phases vigorously for a sufficient time to allow for mass transfer. Sm(III) will be extracted into the ionic liquid phase. c. Allow the phases to separate.
- Phase Separation: Carefully separate the aqueous phase (containing Eu(II)) from the organic phase (containing Sm(III)).

- Analysis: Analyze the concentration of europium and samarium in both phases using ICP-OES or ICP-MS to determine the separation efficiency.

## Gamma Spectrometry for the Quantification of Europium-154

Objective: To identify and quantify the activity of  $^{154}\text{Eu}$  in a sample.

Principle:  $^{154}\text{Eu}$  emits a series of characteristic gamma rays upon decay. High-purity germanium (HPGe) detectors are used to measure the energy and intensity of these gamma rays, allowing for the identification and quantification of the radionuclide.

Equipment:

- High-purity germanium (HPGe) detector
- Multichannel analyzer (MCA) and associated electronics
- Lead shielding to reduce background radiation
- Calibration sources with known activities and gamma energies (e.g., a mixed radionuclide standard)
- Gamma spectrometry analysis software

Procedure:

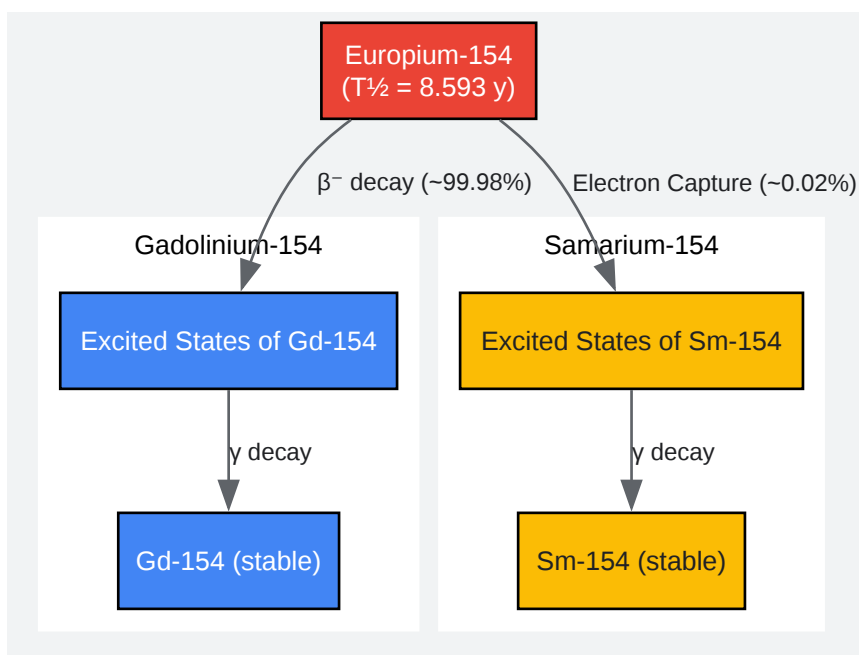
- Energy and Efficiency Calibration: a. Acquire a spectrum of a calibrated multi-gamma source covering the energy range of interest for  $^{154}\text{Eu}$  (approximately 123 keV to 1596 keV). b. Use the known energies and emission probabilities of the calibration source to perform an energy calibration of the spectrometer. c. Use the known activities and emission probabilities of the calibration source to generate an efficiency calibration curve as a function of gamma-ray energy.
- Sample Measurement: a. Place the sample containing  $^{154}\text{Eu}$  in a reproducible counting geometry in front of the HPGe detector. b. Acquire a gamma-ray spectrum for a sufficient time to obtain statistically significant peaks for the characteristic gamma rays of  $^{154}\text{Eu}$ .

- Data Analysis: a. Identify the characteristic gamma-ray peaks of  $^{154}\text{Eu}$  in the acquired spectrum. Prominent peaks include 123.1 keV, 248.0 keV, 723.3 keV, 873.2 keV, 1004.7 keV, 1274.5 keV, and 1596.5 keV. b. Determine the net peak area for each identified gamma-ray peak. c. Use the previously determined efficiency calibration to calculate the emission rate of each gamma ray. d. Knowing the gamma-ray emission probability for each transition, calculate the activity of  $^{154}\text{Eu}$  in the sample. The final activity should be a weighted average of the activities calculated from multiple photopeaks.

## Visualizations

The following diagrams illustrate key processes related to **Europium-154**.

*Production pathways of **Europium-154**.*



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*Simplified decay scheme of **Europium-154**.*

## Conclusion

**Europium-154** is predominantly an artificial radionuclide with its primary sources being nuclear fission and neutron activation within nuclear reactors. Its presence in spent nuclear fuel and historical radioactive fallout underscores its importance in nuclear waste management and environmental monitoring. While natural astrophysical processes are the ultimate origin of all

europium isotopes, they do not contribute to the terrestrial abundance of  $^{154}\text{Eu}$ . A thorough understanding of its production pathways, decay characteristics, and effective experimental methodologies for its separation and quantification is crucial for its safe handling and for mitigating its potential impact in various applications, particularly in the production of medical radioisotopes.

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